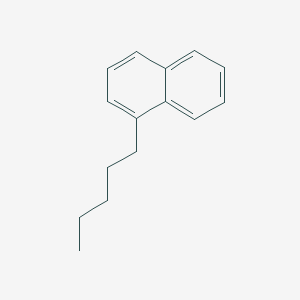

1-Pentylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

36511-72-5 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-pentylnaphthalene |

InChI |

InChI=1S/C15H18/c1-2-3-4-8-13-10-7-11-14-9-5-6-12-15(13)14/h5-7,9-12H,2-4,8H2,1H3 |

InChI Key |

FDHDUXOBMHHFFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Pentylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. weebly.com It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a magnetic field. weebly.com The precise frequency of this absorption, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, offering valuable insights into molecular structure. acdlabs.com

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the structure of organic compounds by mapping the environments of hydrogen atoms. acdlabs.com The ¹H NMR spectrum of 1-pentylnaphthalene would exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the pentyl side chain.

The aromatic region of the spectrum is typically more complex due to the coupling between adjacent protons on the naphthalene ring. The chemical shifts of these aromatic protons are influenced by the substitution pattern and the electronic effects of the pentyl group. Generally, aromatic protons resonate in the range of 7.0-9.0 ppm. acdlabs.com

The aliphatic protons of the pentyl group would appear at higher field (lower ppm values) compared to the aromatic protons. acdlabs.com The terminal methyl (CH₃) group would likely appear as a triplet, while the methylene (B1212753) (CH₂) groups would show more complex splitting patterns (multiplets) due to coupling with their neighbors. youtube.com The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, providing a quantitative measure of the different types of protons in the molecule. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Aliphatic Protons (CH₂) | 1.3 - 3.0 | Multiplets |

| Aliphatic Protons (CH₃) | 0.8 - 1.0 | Triplet |

Note: The exact chemical shifts and splitting patterns can vary depending on the solvent used and the specific spectrometer frequency. docbrown.info

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. youtube.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically appear as a single line. Given the symmetry of the molecule, some carbon atoms may be chemically equivalent and produce a single signal.

The carbon atoms of the naphthalene ring will resonate in the downfield region of the spectrum, typically between 120 and 150 ppm, characteristic of aromatic carbons. libretexts.org The carbon to which the pentyl group is attached will have a distinct chemical shift compared to the other aromatic carbons. The carbons of the pentyl side chain will appear at higher field (upfield), generally in the range of 10-40 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C) | 120 - 150 |

| Aliphatic Carbons (CH₂) | 20 - 40 |

| Aliphatic Carbon (CH₃) | 10 - 20 |

Note: These are general ranges, and the actual chemical shifts can be influenced by the solvent and specific molecular environment.

Application of Multidimensional NMR Techniques

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. numberanalytics.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. numberanalytics.com In the case of this compound, COSY would show correlations between adjacent protons on the naphthalene ring and between adjacent methylene groups in the pentyl chain. This helps to trace the connectivity of the proton network within the molecule.

HMQC/HSQC (¹H-¹³C Correlation Spectroscopy): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. libretexts.org This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC can show a correlation between the protons on the first methylene group of the pentyl chain and the aromatic carbon to which the chain is attached.

The use of these multidimensional techniques provides a comprehensive and detailed structural elucidation of this compound and its derivatives. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. upi.edu An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. upi.edu This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at specific, characteristic frequencies. libretexts.org

Identification of Characteristic Functional Groups in Pentylnaphthalenes

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its constituent functional groups: the aromatic naphthalene ring and the aliphatic pentyl chain. researchgate.net The presence of these two key structural features gives rise to a series of predictable peaks.

Table 3: Characteristic FTIR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Aliphatic C-H | Bending (CH₂ and CH₃) | 1375 - 1465 |

| Aromatic C-H | Out-of-plane bending | 690 - 900 |

Note: The exact position and intensity of these bands can be influenced by the substitution pattern on the naphthalene ring and the conformation of the alkyl chain. scirp.org

Analysis of Aromatic and Aliphatic Vibrational Modes

A detailed analysis of the FTIR spectrum allows for the differentiation between the vibrational modes of the aromatic and aliphatic portions of the molecule.

Aromatic Vibrational Modes: The region between 3000 and 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the naphthalene ring. naturalspublishing.com The aromatic C=C stretching vibrations typically appear as a series of bands in the 1500-1600 cm⁻¹ region. naturalspublishing.com The specific pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern on the naphthalene ring. vurup.sk

Aliphatic Vibrational Modes: The strong absorptions observed in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain. uomustansiriyah.edu.iq The bending vibrations (scissoring and rocking) of these aliphatic C-H bonds are found between 1375 and 1465 cm⁻¹. researchgate.net

The interplay of these aromatic and aliphatic vibrational modes provides a unique spectral fingerprint for this compound, allowing for its identification and structural characterization. researchgate.netscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Assessment

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within aromatic systems. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insight into the electronic structure of the molecule.

Absorption Characteristics and π-π* Electronic Transitions

The UV-Vis spectrum of naphthalene and its alkyl derivatives is dominated by absorptions arising from π-π* electronic transitions within the aromatic rings. researchgate.netresearchgate.netbspublications.net For naphthalene itself, characteristic absorption bands are observed that correspond to transitions to different excited states. researchgate.net The introduction of an alkyl substituent, such as a pentyl group, on the naphthalene core generally leads to subtle shifts in the absorption maxima. This phenomenon, known as a bathochromic or red shift, is due to the electron-donating nature of the alkyl group, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the π-π* transition. researchgate.net

In a study of naphthalene and 1-naphthyl acetate (B1210297) in n-hexane, three main absorption regions were identified between 200 and 350 nm. researchgate.net The spectrum of the substituted naphthalene was found to be red-shifted compared to the parent naphthalene, with the long-wavelength absorption band being more intense. researchgate.net For polyenes, it has been observed that increasing the extent of conjugation leads to a bathochromic shift and an increase in molar absorptivity. docbrown.infoosti.gov While this compound does not extend the conjugation of the naphthalene core, the alkyl substituent can influence the electronic environment.

For more complex derivatives like N,N'-dialkylated naphthalene diimides (NDIs), the UV-Vis spectra in chloroform (B151607) solution exhibit characteristic sharp absorption bands. mdpi.com Regardless of the alkyl chain length, these NDIs typically show three distinct absorption bands around 342 nm, 360 nm, and 380 nm, which are attributed to the z-polarized π-π* transition. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

| Naphthalene | n-Hexane | ~220, 275, 312 | π-π | researchgate.netmsu.edu |

| 1-Naphthyl Acetate | n-Hexane | Shifted to longer λ vs. naphthalene | π-π | researchgate.net |

| Naphthalene Diimides (NDIs) | Chloroform | 342, 360, 380 | π-π* | mdpi.com |

Correlation with Molecular and Electronic Structure

The position and intensity of the absorption bands in the UV-Vis spectrum are intrinsically linked to the molecular and electronic structure of the compound. The π-electron system of the naphthalene core is the primary chromophore responsible for the observed absorptions. bspublications.net The π-π* transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. acs.org

The extent of conjugation is a dominant factor influencing the λmax. For instance, the absorption maximum shifts to longer wavelengths as the number of conjugated double bonds increases in polyenes. docbrown.infoosti.gov In the case of this compound, the pentyl group is a saturated substituent and does not extend the π-system. However, its inductive effect can perturb the energy levels of the π-orbitals of the naphthalene ring, leading to the observed spectral shifts.

In NDI derivatives, the planar and electron-deficient nature of the naphthalene diimide core, combined with the electronic influence of the N-alkyl substituents, dictates the electronic transitions. The consistent absorption features across a series of NDIs with varying alkyl chain lengths suggest that the core electronic structure is the dominant factor, with the alkyl chains playing a secondary, modulatory role in solution-phase UV-Vis spectroscopy. mdpi.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization.

For this compound (C₁₅H₁₈, molecular weight: 198.30 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 198. nist.gov Aromatic compounds typically exhibit a stable molecular ion due to the delocalized π-electron system. libretexts.org

The fragmentation of alkylnaphthalenes is highly characteristic. The most significant fragmentation pathway involves the cleavage of the C-C bond beta to the naphthalene ring. This process, known as benzylic cleavage, results in the loss of an alkyl radical and the formation of a highly stable, resonance-stabilized naphthenic carbocation. For this compound, this would involve the loss of a butyl radical (•C₄H₉) to produce a major fragment ion at m/z 141. This fragment corresponds to the naphthylmethyl cation ([C₁₀H₇CH₂]⁺), which is expected to be the base peak or one of the most intense peaks in the spectrum. tubitak.gov.trnih.gov

Further fragmentation of the pentyl chain can also occur, leading to a series of peaks corresponding to the loss of smaller alkyl fragments. libretexts.org For example, the loss of a methyl radical (•CH₃) would result in a fragment at m/z 183, and the loss of an ethyl radical (•C₂H₅) would give a fragment at m/z 169. However, these are generally less favorable than the benzylic cleavage.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 198 | [C₁₅H₁₈]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₁₁H₉]⁺ | M⁺• - •C₄H₉ (Benzylic cleavage) |

| 128 | [C₁₀H₈]⁺• | McLafferty-type rearrangement |

| 115 | [C₉H₇]⁺ | Loss of acetylene (B1199291) from m/z 141 |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on molecular conformation, packing, and intermolecular interactions.

Crystal Morphology and Molecular Packing Effects

In a series of N,N'-dialkylated naphthalene diimides, the length of the alkyl chain was found to have a profound effect on the crystal packing. mdpi.com A distinct "odd-even" parity effect was observed: NDIs with an even number of carbon atoms in their alkyl chains tend to crystallize in low-symmetry triclinic (P-1) systems, while those with an odd number of carbons generally adopt a more symmetric monoclinic (P2₁/c) structure. mdpi.comtubitak.gov.trresearchgate.net This is attributed to the different ways the alkyl chains can pack, which in turn affects the arrangement of the naphthalene cores.

The morphology of the crystals is a direct consequence of the underlying molecular packing. For instance, some monoalkoxynaphthalene-naphthalimide dyads form lamellar, lasagna-like structures with alternating layers of interdigitated alkyl chains and stacked aromatic cores. copernicus.org The flexibility of the alkyl chains can facilitate self-assembly into ordered structures, but can also lead to polymorphism, where the same compound crystallizes in different packing arrangements.

π-π Stacking Distance Analysis in Naphthalene Diimides

A crucial aspect of the solid-state structure of naphthalene-based compounds is the π-π stacking of the aromatic cores, as this interaction is critical for charge transport in organic electronic devices. The distance between the stacked naphthalene rings is a key parameter determined by XRD.

In the aforementioned study of NDI derivatives, the odd-even effect of the alkyl chain length also manifested in the π-π stacking distance. mdpi.comtubitak.gov.tr Generally, the NDIs with an odd number of methylene groups in their alkyl substituents exhibited slightly smaller π-π stacking distances (averaging around 3.2 Å) compared to those with an even number of methylene groups (averaging around 3.3 Å). tubitak.gov.tr This closer packing in the odd-numbered derivatives can be correlated with differences in their electronic properties, such as charge carrier mobility.

The molecular packing in these systems is a delicate balance of competing interactions, including the attractive π-π interactions between the naphthalene cores and the van der Waals interactions of the alkyl chains. The specific conformation and packing of the alkyl chains can either facilitate or hinder close packing of the aromatic units, thereby tuning the electronic communication between adjacent molecules.

Computational Chemistry and Theoretical Modeling of 1 Pentylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to understand the electronic structure of molecules, which in turn governs their reactivity and other chemical properties. wikipedia.orgnorthwestern.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile computational method in quantum chemistry. wikipedia.orgimperial.ac.uk It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.orgimperial.ac.uk This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of applications. wikipedia.org

For molecules like 1-pentylnaphthalene, DFT can be used to:

Calculate the electronic energy and distribution.

Predict molecular properties such as dipole moments and polarizability. northwestern.edu

Investigate the nature of chemical bonds within the molecule.

Model chemical reactions and determine transition state energies. ua.pt

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. youtube.com Various functionals have been developed to improve the accuracy for specific types of systems and properties. youtube.com

Statistical Mechanics and Thermodynamic Property Prediction

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules to the macroscopic thermodynamic properties of a system. openaccessjournals.comnicf.net It uses statistical methods to describe the behavior of large collections of particles. openaccessjournals.com

Derivation of Ideal-Gas State Entropies and Molar Thermodynamic Functions

Statistical thermodynamics allows for the calculation of thermodynamic properties like entropy from molecular data. kallipos.grucd.ie The entropy of a system is a measure of its disorder or the number of microscopic arrangements (microstates) available to it. uoanbar.edu.iqsnu.ac.kr

For an ideal gas, the entropy can be calculated by considering the translational, rotational, vibrational, and electronic contributions to the partition function of the molecules. ucd.ie The partition function is a key concept in statistical mechanics that relates the microscopic energy levels of a system to its macroscopic thermodynamic properties. numberanalytics.com

The change in entropy (ΔS) for a gas can be calculated using the following general equations, where C_v is the heat capacity at constant volume, C_p is the heat capacity at constant pressure, R is the gas constant, T is temperature, V is volume, and p is pressure: nasa.gov

ΔS = C_v * ln(T₂/T₁) + R * ln(V₂/V₁)

ΔS = C_p * ln(T₂/T₁) - R * ln(p₂/p₁)

Molar thermodynamic functions such as enthalpy (H), Gibbs free energy (G), and heat capacity (Cp) can also be derived from the partition function. ucd.ie These calculated values are crucial for understanding and predicting the behavior of this compound in various chemical processes.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 284.85 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 63.20 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 25.28 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 53.56 | kJ/mol | Joback Calculated Property chemeo.com |

| Ideal gas heat capacity (Cp,gas) | Data not available | J/mol·K | |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -8033.00 | kJ/mol | NIST chemeo.com |

Computational Estimation of Critical Properties

Critical properties, such as critical temperature (Tc), critical pressure (Pc), and critical volume (Vc), define the state at which the distinction between liquid and gas phases disappears. These properties are essential for process design and safety analysis.

Table 2: Computationally Estimated Critical Properties of this compound

| Property | Value | Unit | Source |

| Critical Temperature (Tc) | Data not available | K | |

| Critical Pressure (Pc) | 2270.00 | kPa | KDB chemeo.com |

| Critical Volume (Vc) | Data not available | m³/kmol | |

| Acentric Factor (ω) | 0.5750 | KDB chemeo.com |

Reaction Kinetics Modeling and Simulation

Computational modeling and simulation are invaluable tools for studying the rates and mechanisms of chemical reactions. ijirt.orgcomsol.com By simulating the behavior of molecules over time, researchers can gain insights into reaction pathways, determine rate constants, and predict the formation of products. researchgate.net

For this compound, reaction kinetics modeling could be applied to understand its behavior in various chemical processes, such as combustion or synthesis. The process typically involves:

Determining the rate constants: The rate constants for each elementary step can be estimated using transition state theory, which often relies on quantum chemical calculations to determine the properties of the transition state.

Solving the rate equations: A set of differential equations describing the change in concentration of each species over time is solved numerically.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms that govern the transformation of organic molecules. numberanalytics.comuni-goettingen.de For this compound, theoretical studies, particularly those employing methods like Density Functional Theory (DFT) or reactive force field molecular dynamics (ReaxFF MD), can map out the intricate pathways of its decomposition, such as in pyrolysis. mdpi.com Pyrolysis involves the thermal degradation of substances in an oxygen-free environment, a process relevant to the chemistry of fuels and the formation of petroleum. montclair.edursc.org

Computational models can simulate the high-temperature conditions of pyrolysis, tracking the chemical transformations of this compound on a molecular level. These simulations reveal a sequence of elementary reaction steps, starting from the initial cleavage of chemical bonds in the parent molecule to the formation of various smaller products. The primary reaction pathways for an alkyl-aromatic compound like this compound typically involve:

Homolytic Cleavage: The breaking of the C-C bonds within the pentyl side chain. The bond strength varies along the chain, and calculations can identify the most likely scission points by determining the energy required to break each bond.

Hydrogen Abstraction: The removal of a hydrogen atom from the alkyl chain by a radical species, leading to the formation of a 1-pentylnaphthalenyl radical.

Dehydrogenation: The loss of hydrogen molecules (H₂), leading to the formation of unsaturated structures. mdpi.com

Cyclization and Rearrangement: The formation of new ring structures from the alkyl chain or its fragments.

By calculating the potential energy surface for these reactions, researchers can identify the transition states—the highest energy points along the reaction coordinate—and determine the activation energy for each step. numberanalytics.com This information is critical for understanding the kinetics and predicting the major and minor products of the reaction. For instance, ReaxFF MD simulations on complex carbonaceous materials show a systematic progression of bond ruptures, leading to the evolution of gaseous products and tar, which includes species like alkylnaphthalenes. mdpi.com

Below is an illustrative table of potential initial decomposition pathways for this compound that could be investigated using computational methods.

| Reaction Pathway Description | Key Bond(s) Involved | Expected Primary Products | Computational Method |

| Initiation: C-C Bond Scission | Cleavage of a C-C bond in the pentyl chain | Alkyl and naphthalenyl radicals | DFT, ReaxFF MD |

| Hydrogen Abstraction | Removal of H from the pentyl chain by a radical | 1-pentylnaphthalenyl radical, stable molecule | DFT, Ab initio |

| Dehydrogenation | Loss of H₂ from the pentyl chain | Alkenylnaphthalene | ReaxFF MD |

| Product Formation | Recombination of radical fragments | Smaller hydrocarbons, polycyclic aromatics | ReaxFF MD |

This table is illustrative of the types of pathways investigated in computational studies. The specific products and their branching ratios would be determined by detailed quantum chemical calculations.

Integration of Theoretical Calculations into Chemical Kinetic Models

A primary goal of computational chemistry in reaction studies is to provide the fundamental data needed to construct detailed chemical kinetic models. researchgate.net These models are systems of differential equations that describe the rate of change of concentration for each chemical species involved in a reaction network, such as in combustion or pyrolysis. youtube.comresearchgate.net The accuracy of a kinetic model depends entirely on the quality of the thermochemical data and the rate constants for the dozens or even hundreds of elementary reactions included. chalmers.se

Theoretical calculations are indispensable for obtaining this data, especially for reactive intermediates or for reactions that are difficult to study experimentally. The process typically involves:

Thermochemical Property Calculation: Quantum chemical methods are used to calculate the standard enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp) for the reactant (this compound), products, and all intermediate radical species. youtube.com These properties are essential for determining the equilibrium constants and heat release of reactions.

Rate Constant Calculation: For each elementary reaction in the proposed mechanism, transition state theory is applied to calculate the rate constants as a function of temperature. bibliotekanauki.pl This requires locating the transition state structure on the potential energy surface and calculating its energy and vibrational frequencies. The results are often expressed in the three-parameter Arrhenius form (k = A * T^n * exp(-Ea/RT)). chalmers.se

Mechanism Assembly: The calculated thermochemical data and rate constants are compiled into a comprehensive reaction mechanism. researchgate.net This mechanism can then be used in simulation software (like Chemkin) to predict macroscopic combustion properties, such as ignition delay times, flame speeds, and species concentration profiles under various conditions. youtube.commdpi.com

For this compound, a kinetic model would include reaction classes like unimolecular decomposition, hydrogen abstraction from the alkyl chain by various small radicals (H, OH, CH₃), radical-radical recombination, and the subsequent reactions of the resulting species. researchgate.net Validating the model against experimental data from systems like shock tubes or flow reactors is a crucial step to ensure its predictive capability. researchgate.netnih.gov

The table below shows examples of the kind of data that theoretical calculations provide for inclusion in a kinetic model.

| Reaction Example | A-factor (cm³/mol·s) | n | Activation Energy (Ea) (kcal/mol) |

| C₁₀H₇-C₅H₁₁ → C₁₀H₇-C₄H₈• + CH₃• | 3.0 x 10¹⁶ | 0 | 75.2 |

| C₁₀H₇-C₅H₁₁ + •OH → C₁₀H₇-C₅H₁₀• + H₂O | 1.5 x 10⁸ | 1.6 | 1.2 |

| C₁₀H₇-C₅H₁₀• → C₁₀H₇• + C₅H₁₀ | 2.5 x 10¹³ | 0 | 30.5 |

Note: The values in this table are hypothetical and serve to illustrate the parameters obtained from theoretical calculations for use in kinetic modeling.

Molecular Dynamics Simulations for Material Behavior Prediction

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. chalmers.seacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of material behavior at the atomic scale. mdpi.com This technique is particularly valuable for predicting the mechanical and thermal properties of materials composed of molecules like this compound. aimspress.com

To predict material properties, a simulation is typically set up as follows:

Model Construction: A simulation box is created containing a large number of this compound molecules. The initial positions can be random to simulate a liquid or amorphous state. Periodic boundary conditions are applied to mimic an infinitely large system, minimizing surface effects. chalmers.se

Force Field Application: A force field, which is a set of empirical potential energy functions, is chosen to describe the interactions between atoms. This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). aimspress.com

Simulation Run: The system is first equilibrated to the desired temperature and pressure. Then, a production run is performed where the trajectories of all atoms are recorded. To probe mechanical properties, the simulation box can be subjected to virtual deformations, such as uniaxial tension or shear, at a constant strain rate. mdpi.com

Property Calculation: By analyzing the system's response to these deformations, various material properties can be calculated. For example, the stress-strain curve obtained from a virtual tensile test can be used to determine the Young's modulus. slideshare.net Other properties like density, viscosity, and thermal conductivity can also be calculated from the simulation data. researchgate.net

For a substance like this compound, MD simulations can provide insights into its behavior as a component of complex fluids like jet fuels or lubricants. Simulations can predict how properties like density and viscosity change with temperature and pressure, and how the molecule's structure influences its packing and flow behavior. googleapis.com

| Property | Description | Typical Simulation Method |

| Young's Modulus | A measure of stiffness under tensile stress | Uniaxial tensile deformation of the simulation box |

| Bulk Modulus | A measure of resistance to compression | Isotropic compression/expansion of the simulation box |

| Shear Modulus | A measure of resistance to shear deformation | Application of shear strain to the simulation box |

| Density | Mass per unit volume | Calculated from the equilibrated system's mass and volume |

| Viscosity | A measure of a fluid's resistance to flow | Non-equilibrium MD (NEMD) with applied shear flow |

| Glass Transition Temp. (Tg) | Temperature at which an amorphous solid becomes rubbery or viscous | Cooling simulations and monitoring density vs. temperature |

Environmental Transformation and Biodegradation Research on Alkylnaphthalenes

Assessment of Environmental Fate Mechanisms

The environmental distribution and persistence of alkylnaphthalenes are governed by a combination of physical and chemical processes. These mechanisms determine the compound's partitioning between air, water, soil, and sediment, as well as its transformation into other substances.

Volatilization and sorption are key physical processes that influence the environmental fate of alkylnaphthalenes. Volatilization is the transfer of a substance from a solid or liquid phase to a gaseous phase, while sorption is the attachment of a chemical to solid particles, such as soil or sediment.

The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. For instance, naphthalene (B1677914) is known to be volatile and is expected to partition primarily to the atmosphere or soil after environmental release. The process can be a major dissipation pathway for organic compounds applied to soils, sometimes accounting for up to 90% of the applied dose. researchgate.net Factors affecting volatilization from soil include the compound's physicochemical properties, temperature, and soil moisture. researchgate.net

Sorption to soil and sediment organic matter is a significant process for hydrophobic compounds like alkylnaphthalenes. This process reduces the concentration of the chemical in the water phase, thereby decreasing its bioavailability and mobility. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. For example, tetralin, a compound with some structural similarity to alkylnaphthalenes, has a Koc of 1068 L/kg, indicating a tendency to sorb to organic matter. nih.gov Studies on naphthalene have shown that its sorption can be described by models such as the Langmuir and Freundlich isotherms, which characterize the relationship between the amount of substance adsorbed and its concentration in the surrounding medium. mdpi.com The interaction between the compound and soil particles reduces its volatilization and can enhance the extent of biodegradation by increasing its residence time in the soil. nih.gov

Table 1: Factors Influencing Volatilization and Sorption of Alkylnaphthalenes

| Process | Key Influencing Factors | Environmental Implication |

|---|---|---|

| Volatilization | Vapor pressure, Henry's Law constant, Temperature, Soil moisture | Partitioning into the atmosphere, long-range transport |

| Sorption | Organic carbon content of soil/sediment, Compound hydrophobicity (Koc), Particle size | Reduced bioavailability and mobility, Increased persistence in soil/sediment |

In aquatic environments, photochemical oxidation, or photolysis, is a significant degradation pathway for PAHs. This process involves the transformation of a chemical through the absorption of light, either directly or indirectly. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other light-absorbing substances in the water, such as humic acids, which then produce reactive species like hydroxyl radicals that degrade the pollutant. nih.gov

Volatilization and Sorption Processes

Microbial Degradation Pathways of 1-Pentylnaphthalene Analogues

Microbial degradation is a primary mechanism for the removal of alkylnaphthalenes from the environment. researchgate.net A wide variety of microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and energy, transforming them into less harmful substances. nih.govmdpi.com

The biodegradation of alkylnaphthalenes occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, which are prevalent in different environmental compartments like soil and aquatic sediments. uwa.edu.au Standardized laboratory tests, such as those described in OECD Guidelines 307 and 308, are used to assess the rate and pathway of transformation in these systems. fera.co.ukibacon.comsitubiosciences.comoecd.orgoecd.org

Aerobic Transformation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of the aromatic rings. Studies have shown that different isomers of alkylnaphthalenes exhibit varying susceptibility to biodegradation. For instance, 2-methylnaphthalene (B46627) is generally more readily degraded than 1-methylnaphthalene (B46632). researchgate.net The position and size of the alkyl substituent on the aromatic ring control the rate of degradation. uwa.edu.au Bacteria such as Pseudomonas, Bacillus, and Sphingomonas are known to be effective degraders of PAHs under aerobic conditions. mdpi.com

Anaerobic Transformation: In anoxic environments like deeper sediments and contaminated aquifers, anaerobic biodegradation becomes the dominant process. This process is generally slower than aerobic degradation. Sulfate-reducing bacteria have been shown to degrade naphthalene and its alkylated derivatives. nih.govresearchgate.net The anaerobic degradation of naphthalene has been found to proceed through carboxylation to form 2-naphthoic acid, which is then further reduced and cleaved. nih.govresearchgate.net

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Alkylnaphthalenes

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Initial Enzymatic Attack | Dioxygenases | Carboxylases |

| Degradation Rate | Generally faster | Generally slower |

| Key Microorganisms | Pseudomonas, Bacillus, Sphingomonas | Sulfate-reducing consortia |

| Typical Environment | Surface soil, aerated water | Deep sediment, anoxic aquifers |

The central event in the microbial degradation of naphthalene and its analogues is the enzymatic cleavage of the stable aromatic ring structure.

Under aerobic conditions , the initial attack is typically catalyzed by a naphthalene dioxygenase, a multi-component enzyme system. This enzyme incorporates both atoms of a molecular oxygen into the aromatic ring to form a cis-dihydrodiol. mdpi.comnih.gov For example, 1-methylnaphthalene is transformed to cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov This diol is then dehydrogenated to form a dihydroxylated intermediate, such as 1,2-dihydroxynaphthalene. nih.gov This intermediate is the substrate for a ring-cleavage dioxygenase, which breaks the aromatic ring, leading to the formation of compounds that can enter central metabolic pathways like the Krebs cycle. mdpi.commdpi.com

Under anaerobic conditions , the strategy is different. The degradation pathway for naphthalene in sulfate-reducing cultures involves the initial activation by carboxylation to 2-naphthoic acid. nih.gov This is followed by the reduction of the aromatic ring system before cleavage occurs, a process analogous to the benzoyl-CoA pathway for monoaromatic compounds. nih.govresearchgate.net The cleavage of the second, non-aromatic ring can then proceed through mechanisms like beta-oxidation, ultimately breaking the compound down into smaller molecules like acetyl-CoA and pimeloyl-CoA. researchgate.net

Intermediate metabolites produced during the degradation of alkylnaphthalenes can play a crucial role as signaling molecules that induce the expression of the genes encoding the necessary catabolic enzymes.

In aerobic pathways, salicylate (B1505791) is a key intermediate in the degradation of naphthalene. mdpi.comnih.gov Salicylate has been shown to be an inducer of the nah and sal gene clusters, which encode the enzymes for the upper and lower pathways of naphthalene degradation, respectively. The presence of salicylate can activate a regulatory protein (like NahR in Pseudomonas), which then promotes the transcription of the degradation enzymes. This regulatory mechanism ensures that the bacteria only produce these enzymes when the substrate (or a related compound) is present. The presence of naphthalene has been shown to enhance the biodegradation of other, more complex PAHs, a phenomenon attributed to the production of these inducing intermediates. mdpi.com

In some bacteria, intermediates of the naphthalene pathway above salicylate are responsible for inducing the meta-pathway enzymes, while intermediates like cis,cis-muconate (B1241781) can induce the ortho-pathway enzymes. nih.gov This demonstrates a complex regulatory network that allows microorganisms to efficiently channel intermediates through different catabolic routes.

Enzymatic Mechanisms of Naphthalene Ring Cleavage

Genomic and Metagenomic Insights into Alkylnaphthalene Degradation

Genomic and metagenomic analyses have significantly advanced our understanding of how microbial communities break down alkylnaphthalenes. frontiersin.org By studying the genetic makeup of individual microorganisms (genomics) and the collective genetic material from environmental samples (metagenomics), researchers can identify the specific genes and metabolic pathways responsible for degrading these pollutants. mdpi.com Naphthalene is frequently used as a model compound to understand the degradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, like this compound. mdpi.comnih.gov These studies have revealed a diverse array of catabolic genes and have shown that bacteria have evolved sophisticated mechanisms to metabolize these complex organic compounds. frontiersin.orgmdpi.com

Identification and Characterization of Catabolic Gene Clusters

The genetic foundation for naphthalene degradation is often organized into operons—clusters of genes that are transcribed together and are involved in a specific metabolic pathway. frontiersin.orgmdpi.com These gene clusters are typically inducible, meaning they are activated in the presence of the target compound. frontiersin.org

The most well-characterized catabolic pathway for naphthalene degradation involves two main operons, often found on plasmids like the NAH7 plasmid in Pseudomonas putida. frontiersin.org

The "Upper Pathway" (nah operon): This pathway converts naphthalene into an intermediate compound, salicylate. frontiersin.orgfrontiersin.org Key enzymes in this pathway are encoded by the nah genes. frontiersin.org

The "Lower Pathway" (sal operon): This pathway takes the salicylate produced by the upper pathway and metabolizes it further into compounds like catechol, which can then enter central metabolic cycles such as the TCA cycle. frontiersin.orgmdpi.comfrontiersin.org

An alternative pathway for metabolizing the salicylate intermediate is the gentisate pathway, encoded by the nag operon, as seen in strains like Polaromonas naphthalenivorans CJ2 and Ralstonia sp. U2. frontiersin.orgnih.gov This pathway also channels the degradation products into central metabolism. nih.gov While the degradation genes in many Gram-negative bacteria are clustered in operons, they can be more scattered in Gram-positive bacteria like Rhodococcus strains. frontiersin.org

Metagenomic studies of contaminated sites have identified a wide range of genes encoding enzymes for aromatic hydrocarbon degradation, such as naphthalene 1,2-dioxygenase (nahA) and catechol 2,3-dioxygenase. frontiersin.orgbiorxiv.org These analyses help reconstruct metabolic pathways and reveal the functional potential of the microbial community to degrade pollutants. mdpi.com

Table 1: Key Gene Clusters and Enzymes in Naphthalene Degradation

| Gene/Operon | Function | Key Enzymes Encoded | Pathway | Reference(s) |

| nah operon | Converts naphthalene to salicylate (Upper Pathway) | Naphthalene dioxygenase, 1,2-dihydroxynaphthalene dioxygenase | Salicylate Pathway | frontiersin.org, frontiersin.org |

| sal operon | Converts salicylate to central metabolites via catechol (Lower Pathway) | Salicylate hydroxylase, Catechol 2,3-dioxygenase | Salicylate Pathway | frontiersin.org, frontiersin.org |

| nag operon | Converts salicylate to central metabolites via gentisate | Salicylate 5-hydroxylase, Gentisate 1,2-dioxygenase | Gentisate Pathway | frontiersin.org, nih.gov |

| phd/nid genes | Involved in the degradation of higher molecular weight PAHs | PAH dioxygenases | Phenanthrene Degradation | researchgate.net, nih.gov |

Evolution of Degradative Phenotypes through Horizontal Gene Transfer

The widespread ability of diverse bacteria to degrade alkylnaphthalenes is largely due to the evolution of these capabilities through horizontal gene transfer (HGT). mdpi.comnih.gov HGT is the movement of genetic material between organisms other than by traditional parent-to-offspring inheritance. nih.gov This process allows for the rapid dissemination of catabolic genes throughout a microbial community, accelerating adaptation to new environmental contaminants. mdpi.comnih.govresearchgate.net

The persistence of pollutants like naphthalene in the environment acts as a selective pressure, favoring microbes that acquire the ability to use them as a food source. researchgate.net This evolutionary adaptation is facilitated by mobile genetic elements (MGEs), which carry the catabolic gene clusters. nih.govresearchgate.net

Key mobile genetic elements involved in the spread of naphthalene degradation genes include:

Plasmids: Self-replicating DNA molecules that are separate from the chromosome. mdpi.com The naphthalene degradation genes are frequently located on large conjugative plasmids, which can be transferred between different bacterial species and even genera. researchgate.netasm.org For example, the genes on megaplasmid pND6-1 in Pseudomonas putida ND6 are associated with naphthalene degradation. researchgate.net

Transposons: Segments of DNA that can move from one location to another within a genome or between plasmids and the chromosome. mdpi.comasm.org This mobility can lead to the integration of degradation pathways into the host's chromosome. mdpi.com

Integrative and Conjugative Elements (ICEs): These elements combine features of plasmids and transposons, allowing them to be transferred via conjugation and then integrated into the recipient's genome, providing a stable scaffold for new catabolic pathways. mdpi.comnih.govresearchgate.net

Evidence for HGT comes from studies showing that bacteria with very different 16S rRNA gene sequences (a marker of their evolutionary distance) possess nearly identical nahAc genes (a key gene in the naphthalene upper pathway). asm.org This lack of congruence between the organism's core genome and its catabolic genes strongly indicates that the degradation ability was acquired recently through transfer. asm.org

Bioremediation Strategies for Naphthalene-Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment and is considered a cost-effective, safe, and environmentally friendly alternative to traditional physicochemical methods like incineration or landfilling. frontiersin.orgnih.govbbrc.in For environments contaminated with naphthalene and its alkylated derivatives, several strategies can be employed to enhance the natural degradation processes. nih.govsciepub.com

Common bioremediation approaches include:

Natural Attenuation (Bioattenuation): This involves monitoring the natural processes of pollutant degradation by indigenous microbial populations without any human intervention. sciepub.com In some cases, native microorganisms are already adapted to the contaminants and can reduce their concentrations over time. researchgate.net

Biostimulation: This strategy aims to stimulate the existing native microbial community by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-limiting substances. sciepub.comresearchgate.net By optimizing environmental conditions, the growth and metabolic activity of indigenous PAH-degrading bacteria are enhanced. sciepub.com A study demonstrated that adding NPK fertilizer significantly increased naphthalene degradation compared to natural attenuation. sciepub.com

Bioaugmentation: This approach involves introducing non-native microorganisms (either single strains or a consortium of bacteria) with specific pollutant-degrading capabilities into the contaminated site. researchgate.netsciepub.com This is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or is present in insufficient numbers. researchgate.net Inoculating soil with a mixed culture of Alcaligenes, Aeromonas, Micrococcus, and Serratia has been shown to be effective. sciepub.com

Research has shown that combining these strategies can be highly effective. sciepub.com For instance, a study on naphthalene-contaminated soil found that a combined approach of biostimulation (adding fertilizer) and bioaugmentation (adding a microbial culture) resulted in the highest rate of degradation (85%) over a four-week period. sciepub.com The effectiveness of these strategies generally follows the order: combined biostimulation and bioaugmentation > bioaugmentation > biostimulation > natural attenuation. sciepub.com

Table 2: Comparison of Bioremediation Strategies for Naphthalene Degradation

| Strategy | Description | Naphthalene Degradation Efficiency (4 weeks) | Reference(s) |

| Natural Attenuation | Relies on indigenous microbes to degrade contaminants without intervention. | 44.0% | sciepub.com |

| Biostimulation | Addition of nutrients (e.g., NPK fertilizer) to stimulate native microbial activity. | 69.5% | sciepub.com |

| Bioaugmentation | Introduction of specialized microbial cultures to the contaminated site. | 77.5% | sciepub.com |

| Combined Biostimulation and Bioaugmentation | Addition of both nutrients and specialized microbes to maximize degradation potential. | 85.0% | sciepub.com |

Applications and Advanced Materials Research Involving 1 Pentylnaphthalene Derivatives

Polymer Chemistry and Precursor Design

The unique chemical structure of 1-pentylnaphthalene derivatives makes them valuable building blocks in polymer synthesis. The naphthalene (B1677914) core provides rigidity and desirable electronic characteristics, while the flexible pentyl chain enhances solubility and processability, crucial attributes for creating advanced polymeric materials. numberanalytics.comuc.edu

Synthesis of Polymer-Derived Ceramics (PDCs) from Organosilazane Precursors

Polymer-Derived Ceramics (PDCs) are a class of ceramic materials synthesized through the pyrolysis of preceramic polymers. researchgate.netcapes.gov.br This method allows for the creation of ceramics in various forms, such as fibers and coatings, which is difficult with traditional powder-based ceramic processing. researchgate.netcapes.gov.br The properties of the final ceramic are highly dependent on the molecular structure of the initial organosilicon polymer precursor. researchgate.netcapes.gov.br

Organosilazanes, which feature a backbone of alternating silicon and nitrogen atoms, are common precursors for producing silicon carbonitride (SiCN) ceramics. mdpi.comcore.ac.uk Research has explored the incorporation of various organic groups to tailor the final ceramic's properties. For instance, poly(naphthalene-co-hydridocarbyne) has been synthesized by reacting CHBr₃ with sodium naphthalide, serving as a precursor for diamond-like carbon materials. researchgate.net While direct synthesis of PDCs from this compound-substituted organosilazanes is a specialized area, the principle involves modifying precursors like polyorganosilazane (e.g., Durazane 1800) to control the composition and microstructure of the resulting ceramic. mdpi.com The pyrolysis of such modified precursors under a nitrogen atmosphere yields amorphous ceramics, with the potential to form silicon carbonitride (SiCN) or, if oxygen is present, silicon oxycarbonitride (SiCN(O)). mdpi.com The ceramic yield and final composition are influenced by the chemical transformations during polymerization and pyrolysis. mdpi.comcore.ac.uk

Development of Conjugated Polymers with Tunable Electronic Properties

Conjugated polymers are organic semiconductors characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. mdpi.com This structure is the source of their unique electronic and optical properties. mdpi.comucla.edu The design of these polymers often involves combining electron-donating and electron-accepting units to create donor-acceptor (D-A) copolymers. nih.govmdpi.com This strategy effectively reduces the polymer's band gap, which is crucial for applications in organic solar cells and other electronic devices. mdpi.commdpi.com

Living polymerizations and catalyst transfer polycondensation reactions represent advanced methods for synthesizing well-defined π-conjugated polymers with precise control over chain length and structure, enabling the creation of complex architectures like block copolymers. seferoslab.com

Design Principles for Enhanced Polymer Processability and Performance

The processability and performance of a polymer are fundamentally linked to its molecular design, which includes the choice of monomer, polymer chain architecture, and microstructure. numberanalytics.comresearchgate.net For advanced materials, particularly those used in electronics, achieving a balance between desired electronic properties and practical processability is a key challenge. anton-paar.com

Incorporating substituents like the this compound group into a polymer backbone is a deliberate design choice to enhance both processability and performance. Key principles include:

Solubility and Solution-Processing : The pentyl group, being a flexible alkyl chain, increases the entropy of the polymer system, which enhances its solubility in organic solvents like chloroform (B151607), toluene (B28343), and dichlorobenzene. mdpi.comrsc.org This is crucial for manufacturing techniques such as spin coating, inkjet printing, and roll-to-roll processing, which are cost-effective methods for creating thin-film devices. mdpi.comanton-paar.com

Morphology Control : The length and structure of alkyl side chains influence how polymer chains pack in the solid state. mdpi.com This "π-π stacking" is critical for efficient charge transport in organic semiconductors. mdpi.com Systematic studies have shown that the number of carbon atoms (odd or even) in the alkyl chains of NDIs can affect the crystal packing symmetry, which in turn influences the electronic overlap between adjacent molecules. mdpi.com

Mechanical Properties : While the rigid naphthalene core contributes to thermal stability, the flexible alkyl chains can impart ductility and film-forming capabilities, preventing the material from being too brittle. mdpi.com

Functional Integration : The polymer backbone provides the primary electronic function, while side chains are used to tune physical properties. In the case of a naphthalene diimide side-chain polymer, the NDI unit acts as an electron-extraction layer in perovskite solar cells, while the polymer backbone provides the necessary structural framework and solution processability. rsc.org

These design principles allow for the creation of multifunctional materials where performance is not sacrificed for ease of processing. researchgate.netmdpi.com

Organic Electronics and Optoelectronic Materials

Derivatives of this compound, especially those based on the naphthalene diimide (NDI) structure, are prominent materials in the field of organic electronics. mdpi.comtaylorfrancis.com Their high electron affinity, chemical stability, and tunable properties make them excellent candidates for n-type semiconductors, a class of materials that is less common but equally important as p-type materials for creating efficient electronic devices. google.comacs.org

Naphthalene Diimides (NDIs) in Organic Semiconductors

Naphthalene diimides (NDIs) are a class of organic compounds known for their planar aromatic core and strong electron-accepting nature. mdpi.com This makes them highly effective as n-type semiconductors, which transport negative charge carriers (electrons). google.com They are extensively studied for use in a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). google.commdpi.com

The synthesis of NDI derivatives is typically straightforward, involving the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with a primary amine. mdpi.comacs.org To make these materials suitable for device fabrication, alkyl chains, such as pentyl or hexyl groups, are attached to the imide nitrogen atoms. rsc.orggoogle.com This substitution is critical for several reasons:

It enhances the solubility of the otherwise rigid and poorly soluble NDI core, allowing for solution-based processing. mdpi.com

It influences the solid-state packing of the molecules, which directly impacts charge transport efficiency. google.com

It can be used to create side-chain polymers where the NDI moiety is the active component, as demonstrated in an electron-extraction layer for stable perovskite solar cells. rsc.org

The table below summarizes key properties of NDI derivatives with varying alkyl chain lengths, highlighting the impact of the alkyl substituent.

| NDI Derivative | Alkyl Chain | Solubility in Chloroform | Crystal Packing Symmetry |

| NDIC3 | Propyl | Lower | Monoclinic (P21/c) |

| NDIC4 | Butyl | Moderate | Triclinic (P-1) |

| NDIC5 | Pentyl | High | Monoclinic (P21/c) |

| NDIC6 | Hexyl | High | Triclinic (P-1) |

| NDIC7 | Heptyl | High | Monoclinic (P21/c) |

| NDIC8 | Octyl | High | Triclinic (P-1) |

| NDIC11 | Undecyl | Lower | Monoclinic (P21/c) |

Table based on data from a systematic study on N,N′-dialkylated naphthalene diimides, showing solubility trends and the odd-even effect in crystal packing. mdpi.com

Charge Transport and Carrier Mobility Studies

Charge transport in organic semiconductors is the process by which charge carriers (electrons or holes) move through the material under the influence of an electric field. wiley-vch.de The efficiency of this process is quantified by the charge carrier mobility (μ), a critical parameter that determines the performance of electronic devices like transistors and solar cells. wiley-vch.deresearchgate.net High mobility allows for faster device operation and lower power consumption. ucl.ac.uk

In crystalline organic semiconductors, charge transport is hindered by dynamic disorder caused by low-frequency molecular vibrations. mdpi.com However, materials based on NDI derivatives have demonstrated some of the highest electron mobilities for organic semiconductors. mdpi.com Studies combining theoretical calculations and experimental measurements have sought to understand and predict mobility in these materials.

For example, a Raman-based in silico screening method was used to predict which NDI derivatives would have the highest intrinsic mobility. mdpi.com This study identified NDI derivatives with butyl (NDI-But) and cyclopentyl (NDI-CPen) substituents as having potentially very high room-temperature electron mobilities, estimated at 6 and 15 cm² V⁻¹ s⁻¹, respectively. mdpi.com These values are significantly higher than those typically observed in thin-film devices, where mobility is often limited by grain boundaries and other defects. wiley-vch.demdpi.com

The mobility of charge carriers is influenced by several factors, including:

Molecular Packing : The distance and orientation between adjacent π-conjugated cores (π-π stacking) strongly affect the electronic coupling and, consequently, charge transport. mdpi.commdpi.com

Dynamic Disorder : Thermal vibrations can disrupt the optimal molecular packing, localizing the charge carrier and reducing mobility. ucl.ac.ukmdpi.com

Purity and Defects : Impurities and structural defects in the material can act as traps for charge carriers, severely limiting mobility. wiley-vch.de

The table below presents estimated and measured electron mobility values for selected NDI-based organic semiconductors.

| Material | Substituent | Mobility (μ) [cm² V⁻¹ s⁻¹] | Measurement/Prediction Context |

| NDI-But | Butyl | ~6 | Predicted (Single Crystal) mdpi.com |

| NDI-CPen | Cyclopentyl | ~15 | Predicted (Single Crystal) mdpi.com |

| NDI-CHex | Cyclohexyl | 6 | Measured (OFET) mdpi.com |

| Generic NDI-based OFETs | Various Alkyl | ~0.2 | Typical Thin-Film OFET mdpi.com |

This table compiles data from studies on NDI derivatives, showing the high potential of specific structures. mdpi.commdpi.com

These studies underscore the importance of molecular design, particularly the choice of substituent groups like the pentyl chain, in creating high-performance organic electronic materials. mdpi.commdpi.com

Role in Supramolecular Chemistry and Receptor Design

Supramolecular chemistry, which studies chemical systems assembled through reversible, non-covalent interactions, is a field where naphthalene derivatives play a significant role. mdpi.comdurham.ac.uk These interactions, including hydrogen bonding and π-π stacking, are fundamental to the design of complex molecular architectures and functional devices. durham.ac.uk The naphthalene moiety, with its π-rich electron system, is an excellent building block for constructing host molecules in host-guest chemistry. tsijournals.com

The synthesis of receptors for molecular recognition is a central theme in supramolecular chemistry. supramolecularevans.com Researchers have successfully prepared new aza-oxa-thia podands and crowns that incorporate naphthalene units. tsijournals.comtandfonline.com These acyclic and macrocyclic receptors are designed to bind selectively with various guest species, particularly metal ions. tsijournals.com

A general synthetic strategy involves a multi-step process starting from 1-naphthol (B170400) or 2-naphthol. tsijournals.comtandfonline.com

Preparation of Naphthol Sulfides : Initially, dinaphthol sulfides are prepared. For example, 2,2′-thiobis(1-hydroxynaphthalene) is synthesized from 1-naphthol. tandfonline.com

Functionalization : The naphthol derivative is then further functionalized. In one route, chloroamide derivatives are synthesized separately. tsijournals.com In another approach, the dinaphthol is reacted with a compound like methylchloroacetate (B8663774) to produce a diester. tandfonline.com

Cyclization/Coupling : The final step involves reacting the functionalized naphthol sulfide (B99878) with the appropriate linking molecule. For instance, the chloroamide derivatives are reacted with the naphthol sulfides to yield the target aza-oxa-thia podands. tsijournals.com Alternatively, the diester can be reacted with various diamines (e.g., ethylene (B1197577) diamine, 1,3-diaminopropane) in methanol (B129727) to synthesize aza-oxa-thia crowns. tandfonline.com

The table below summarizes a synthetic route for new 1-Naphthol Aza-Oxa-Thia Crowns.

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 1-Naphthol | 2,2′-thiobis(1-hydroxynaphthalene) | Creation of the dinaphthol sulfide base structure. tandfonline.com |

| 2 | 2,2′-thiobis(1-hydroxynaphthalene), Methylchloroacetate | Diester derivative | Functionalization to enable reaction with amines. tandfonline.com |

| 3 | Diester derivative, Diamines (e.g., ethylene diamine, 1,4-diaminobutane) | Aza-Oxa-Thia Crown Macrocycles | Formation of the final receptor molecule. tandfonline.com |

These synthetic pathways provide a versatile platform for creating a variety of receptors with different cavity sizes and binding properties, tailored for specific applications in host-guest chemistry. tsijournals.com

Naphthalene-based receptors have been extensively studied for their ability to form complexes with a range of metal ions and small organic molecules. researchgate.netnih.gov These studies are crucial for developing fluorescent chemosensors and understanding the principles of molecular recognition. tandfonline.comresearchgate.net

Fluorescence and absorption spectroscopy are primary tools for investigating these complexation events. researchgate.net For example, studies on naphthalene-linked hydroxamic acid derivatives revealed selective binding towards iron(III) and manganese(II) ions. researchgate.net The stoichiometry of the complexes formed often depends on factors like the pH of the medium and the concentrations of the ligand and metal ion. researchgate.net In one study, 1:1, 1:2, and 1:3 metal-to-ligand complexes were observed with Fe(III), Cu(II), and Zn(II), all of which produced charge transfer absorption bands. researchgate.net

The table below presents the formation constants for 1:1 complexes of a naphthalene-linked hydroxamic acid with different metal ions.

| Metal Ion | Optimal pH for 1:1 Complex | logK (Formation Constant) | Reference |

|---|---|---|---|

| Fe(III) | 3.0 | 3.63 | researchgate.net |

| Cu(II) | 5.6 | 3.72 | researchgate.net |

| Zn(II) | 6.4 | 2.45 | researchgate.net |

Other naphthalene-based receptors, such as those with amide groups, have shown selectivity for alkali and alkaline earth metal ions, including Li⁺ and Mg²⁺. oup.com The complexation can lead to significant changes in fluorescence spectra, often involving intramolecular excimer emission, which is sensitive to the molecular conformation upon binding. tandfonline.comoup.com

Beyond metal ions, naphthalene-based macrocycles have been designed to recognize neutral or charged organic guest molecules. A class of receptors called "zorbarenes," which are naphthalene ring-based macrocycles, have demonstrated the ability to form complexes with the tetramethylammonium (B1211777) cation. nih.govacs.org These interactions are believed to be driven by strong cation-pi interactions. nih.gov Interestingly, these specific hosts did not show significant complexation with fullerene guests (C₆₀ or C₇₀). nih.govacs.org In another example, acyclic pillar[n]naphthalenes have shown effective complexation with various organic ammonium (B1175870) cations, with association constants (Ka) in the range of 10² to 10⁴ M⁻¹, which is comparable to many macrocyclic hosts.

Combustion Chemistry and Kinetic Modeling of Alkylnaphthalenes

Reaction Mechanisms in High-Temperature Combustion

The high-temperature combustion of alkylnaphthalenes proceeds through a complex network of reactions. The process is generally initiated by the thermal decomposition of the fuel molecule and subsequent reactions of the resulting fragments.

Key reaction pathways include:

Hydrogen Abstraction: The initial consumption of alkylnaphthalenes is dominated by hydrogen abstraction reactions, primarily by small radicals like H, OH, and CH3. nih.gov Hydrogen atoms can be abstracted from both the alkyl side-chain and the aromatic rings. For long-chain alkylnaphthalenes like 1-pentylnaphthalene, H-abstraction is more likely to occur on the alkyl chain due to the weaker C-H bonds compared to the aromatic C-H bonds.

Side-Chain Pyrolysis: Following H-abstraction from the alkyl group, the resulting alkylnaphthalene radical undergoes β-scission reactions, leading to the formation of smaller alkenes and a shorter-chain alkylnaphthalene radical. This process is similar to the well-established autooxidation mechanism for sidechains in alkylbenzenes and alkylnaphthalenes. researchgate.net

Aromatic Ring Decomposition: The decomposition of the naphthalene (B1677914) ring structure is more complex and typically occurs at higher temperatures. These reactions can lead to the formation of smaller aromatic species like benzene (B151609) and phenyl radicals, or single-ring structures like indene. nih.gov

PAH Growth: The radical pool generated from the initial decomposition steps can lead to the formation of larger polycyclic aromatic hydrocarbons (PAH), which are precursors to soot. nih.gov Mechanisms like the Hydrogen-Abstraction-C2H2-Addition (HACA) route are significant pathways for the growth of PAH structures in combustion environments. nih.gov For instance, the reaction of phenyl radicals with vinylacetylene or 1,3-butadiene (B125203) can lead to the formation of naphthalene. nih.gov

Development of Simplified and Detailed Chemical Kinetic Models

To simulate the combustion of this compound, chemical kinetic models are developed. These models consist of a list of chemical species and a set of elementary reactions with specified rate constants. They can be broadly categorized as detailed or simplified.

Detailed Chemical Kinetic Models aim to provide a comprehensive description of the combustion process by including a large number of species and reactions. nih.govresearchgate.net The development of these models is typically hierarchical. nih.govresearchgate.net It starts with a well-validated "core" or "base" mechanism for the combustion of small molecules (C0-C5), such as hydrogen, carbon monoxide, and small hydrocarbons. nih.gov To this core, sub-mechanisms for larger molecules are added. For this compound, this would involve adding specific reaction pathways for its decomposition and the reactions of its key intermediates. nih.gov For example, a detailed model for 1-methylnaphthalene (B46632) was developed containing 1389 species and 7185 reactions, built upon a core mechanism. nih.gov

Simplified or Reduced Chemical Kinetic Models are derived from detailed mechanisms to reduce the computational cost of simulations, which can be prohibitive for complex, multi-dimensional fluid dynamics calculations. uconn.edufedericoperini.info Reduction techniques involve identifying and removing unimportant species and reactions from the detailed model without significantly affecting the model's predictive capability for key combustion targets like ignition delay or flame speed. dlr.de

In computational fluid dynamics (CFD) simulations of reacting flows, different approaches are used to couple the chemistry with the fluid transport.

The Finite Rate Chemistry (FRC) approach directly incorporates the chemical source terms into the species transport equations. This method solves a transport equation for each species in the kinetic mechanism at every computational cell and time step. federicoperini.info While it is the most direct way to model the chemical reactions, it becomes computationally very expensive when used with large, detailed kinetic mechanisms due to the large number of equations that must be solved.

The Mixture Fraction Approach , often implemented through flamelet models like Flamelet-Generated Manifolds (FGM), offers a less computationally demanding alternative. This approach is based on the assumption that the complex thermochemical state of the flame can be described by a few key variables, such as the mixture fraction (a measure of the local fuel-to-air ratio), a reaction progress variable, and a heat loss parameter. The chemistry is pre-calculated for a range of these parameters and stored in a lookup table or "manifold," which is then accessed by the CFD solver during the simulation. This avoids the need to solve the full set of species transport equations everywhere in the domain, significantly reducing computational cost. However, this approach relies on assumptions about the flame structure that may not be valid in all combustion regimes.

| Approach | Description | Advantages | Disadvantages |

| Finite Rate Chemistry (FRC) | Solves transport equations for all chemical species directly within the CFD simulation. | High fidelity, direct integration of kinetics. | Extremely high computational cost with detailed mechanisms. |

| Mixture Fraction (e.g., FGM) | Pre-calculates and tabulates chemistry based on a few controlling variables (mixture fraction, progress variable). | Reduced computational expense. | Based on assumptions about flame structure; may lose accuracy in complex regimes. |

A major challenge in combustion simulation is the "stiffness" of the system of ordinary differential equations (ODEs) that describe the chemical kinetics. uconn.eduarxiv.org Stiffness arises because reaction rates within a mechanism can span many orders of magnitude, from very fast radical reactions to much slower recombination or decomposition reactions. arxiv.org This disparity in time scales requires extremely small time steps for traditional explicit numerical integrators to maintain stability, making simulations computationally infeasible.

Several advanced techniques have been developed to handle stiff chemistry:

Implicit and Semi-Implicit Solvers: Implicit time integration methods are more stable for stiff systems and allow for larger time steps than explicit methods. arxiv.org Solvers like VODE and CVODE, often based on Backward Differentiation Formulas (BDF), are commonly used. arxiv.orgresearchgate.net Semi-implicit methods have also been developed to balance accuracy and computational cost. osti.gov

Operator Splitting: This common practice decouples the stiff chemical kinetics from the fluid transport processes (convection and diffusion). arxiv.org The chemistry ODEs are solved separately for each computational cell over a transport time step. While widely used, operator splitting can introduce errors, especially in flames where radical transport is significant. uconn.edu

Exponential Integrators: These methods, such as Exponential Propagation Iterative Methods of Runge-Kutta type (EPIRK), are designed to efficiently solve stiff systems. arxiv.org A novel exponential integrator, EPI3V, has shown performance comparable or better than well-known implicit methods for some combustion problems. arxiv.org

Finite Rate and Mixture Fraction Approaches

Experimental Validation of Combustion Models

The development of reliable kinetic models is critically dependent on validation against high-quality experimental data. researchgate.net These experiments are designed to isolate specific combustion phenomena and provide quantitative targets for the models to reproduce. Key experimental configurations used for validating alkylnaphthalene combustion models include:

Shock Tubes: These facilities are used to study ignition delay times at high temperatures and pressures relevant to engines. researchgate.netacs.org A mixture of fuel and oxidizer is rapidly heated and compressed by a shock wave, and the time until ignition is measured. These data are crucial for validating the high-temperature reaction pathways in a kinetic model. researchgate.net

Jet-Stirred Reactors (JSR): A JSR is an ideal reactor where reactants are continuously fed and products are removed, creating a well-mixed, uniform environment. researchgate.net By analyzing the stable species concentrations in the exhaust gas over a range of temperatures, JSR experiments provide valuable data for validating the model's predictions of fuel conversion and the formation of major and minor products, including pollutants. researchgate.netresearchgate.net

The table below summarizes the primary experimental setups and the key validation data they provide.

| Experimental Apparatus | Measured Parameter(s) | Relevance for Model Validation |

| Shock Tube | Ignition Delay Time researchgate.net | Validates high-temperature reaction kinetics and overall reactivity. |

| Jet-Stirred Reactor (JSR) | Species Concentrations vs. Temperature researchgate.netresearchgate.net | Validates reaction pathways, fuel decomposition, and formation of intermediate and final products. |

| Counterflow/Bunsen Burners | Laminar Flame Speed researchgate.netosti.gov | Validates overall reaction rate, heat release, and transport properties in the model. |

| Flow Reactors | Species Profiles vs. Residence Time acs.org | Provides data on the evolution of species over time under controlled temperature and pressure. |

By comparing model simulations against a comprehensive suite of data from these diverse experiments, researchers can refine reaction rates and pathways, leading to more accurate and predictive chemical kinetic models for this compound and other complex fuels. dlr.deacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.